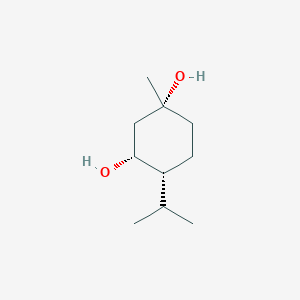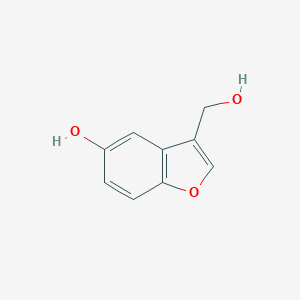![molecular formula C6H14N2O B071836 [3-(Aminomethyl)pyrrolidin-3-yl]methanol CAS No. 162687-14-1](/img/structure/B71836.png)
[3-(Aminomethyl)pyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Aminomethyl)pyrrolidin-3-yl]methanol, also known as PMM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PMM belongs to the class of compounds known as amino alcohols and has been shown to exhibit interesting biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of [3-(Aminomethyl)pyrrolidin-3-yl]methanol is not fully understood. However, it is thought to act as a partial agonist at the α4β2 nicotinic acetylcholine receptor. This receptor is involved in the release of dopamine in the brain, which is a key mediator of the reinforcing effects of drugs of abuse.
Biochemical And Physiological Effects
[3-(Aminomethyl)pyrrolidin-3-yl]methanol has been shown to have a number of interesting biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. Additionally, [3-(Aminomethyl)pyrrolidin-3-yl]methanol has been shown to reduce the release of glutamate, which is a neurotransmitter that is associated with excitotoxicity and neurodegeneration.
Advantages And Limitations For Lab Experiments
One of the advantages of using [3-(Aminomethyl)pyrrolidin-3-yl]methanol in lab experiments is that it has been shown to be a relatively safe compound with low toxicity. Additionally, it has been shown to have good bioavailability and can be administered orally. One of the limitations of using [3-(Aminomethyl)pyrrolidin-3-yl]methanol in lab experiments is that it can be difficult to synthesize in large quantities.
Future Directions
There are several future directions for research on [3-(Aminomethyl)pyrrolidin-3-yl]methanol. One area of research is the development of more efficient synthesis methods for [3-(Aminomethyl)pyrrolidin-3-yl]methanol. Another area of research is the identification of other potential therapeutic applications for [3-(Aminomethyl)pyrrolidin-3-yl]methanol, such as in the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of [3-(Aminomethyl)pyrrolidin-3-yl]methanol and how it can be optimized for therapeutic use.
Conclusion
In conclusion, [3-(Aminomethyl)pyrrolidin-3-yl]methanol is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to exhibit interesting biochemical and physiological effects and has been studied for its potential use in the treatment of addiction, depression, and anxiety. While there are still many questions to be answered regarding the mechanism of action of [3-(Aminomethyl)pyrrolidin-3-yl]methanol and its potential therapeutic applications, it is clear that this compound has significant potential for future research.
Scientific Research Applications
[3-(Aminomethyl)pyrrolidin-3-yl]methanol has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of addiction. [3-(Aminomethyl)pyrrolidin-3-yl]methanol has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and nicotine. This effect is thought to be mediated by the modulation of dopamine release in the brain.
[3-(Aminomethyl)pyrrolidin-3-yl]methanol has also been studied for its potential use in the treatment of depression and anxiety. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are associated with mood regulation.
properties
CAS RN |
162687-14-1 |
|---|---|
Product Name |
[3-(Aminomethyl)pyrrolidin-3-yl]methanol |
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
[3-(aminomethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c7-3-6(5-9)1-2-8-4-6/h8-9H,1-5,7H2 |
InChI Key |
SOCIAWKDLHUOID-UHFFFAOYSA-N |
SMILES |
C1CNCC1(CN)CO |
Canonical SMILES |
C1CNCC1(CN)CO |
synonyms |
3-Pyrrolidinemethanol,3-(aminomethyl)-(9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details


Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)
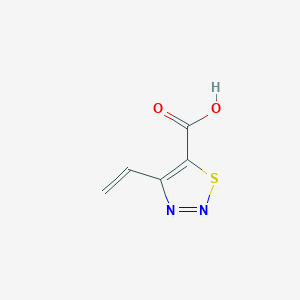
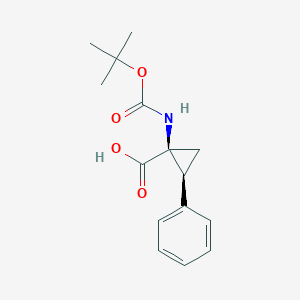
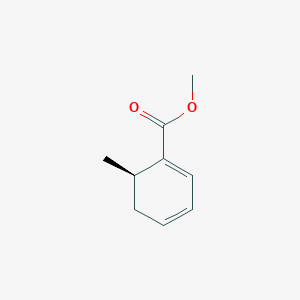
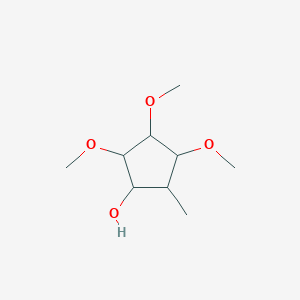
![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)
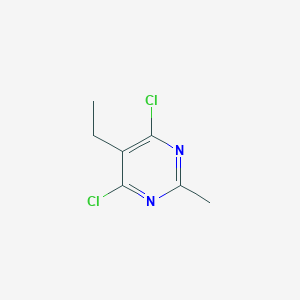
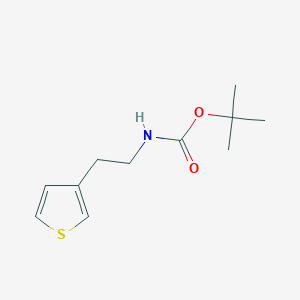
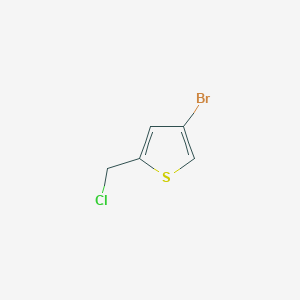
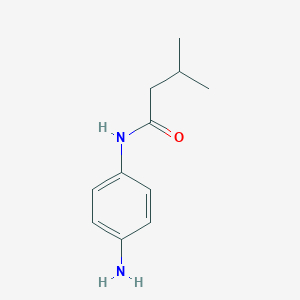
![[2,2'-Bipyridine]-5-carbaldehyde](/img/structure/B71778.png)
![3-[(S)-1-Ethenylbutyl]-5-methylcatechol](/img/structure/B71786.png)
